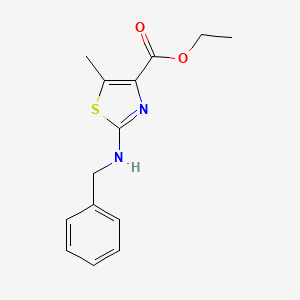

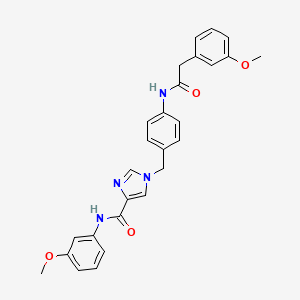

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It is a liquid that appears colorless to light yellow .

Synthesis Analysis

While the specific synthesis process for “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” is not available, similar compounds like Ethyl 2-(benzylamino)acetate are often used as intermediates in various chemical reactions .Molecular Structure Analysis

The molecular weight of Ethyl 2-(benzylamino)acetate is 193.25, and its formula is C11H15NO2 . The specific structure of “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” is not available.Chemical Reactions Analysis

Benzylamines, which are structurally similar to the compound , can be alkylated using a highly active Mn (I) pincer catalyst . This suggests that “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” might also undergo similar reactions.Physical And Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It is soluble in DMSO . The specific physical and chemical properties of “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” are not available.Applications De Recherche Scientifique

- Synthesis of Biologically Active Compounds Importance: Its structure allows for the introduction of the benzylamino group into larger molecules, which can be crucial for the activity of pharmaceuticals.

- Coordination Chemistry Applications: It forms stable complexes with metal ions, which find use in catalysis, materials science, and bioinorganic chemistry.

- Protective Group Strategies Significance: It is particularly useful in multi-step synthetic processes where selective deprotection is required.

- Activity : It exhibits anti-inflammatory, analgesic, and antipyretic properties superior to those of Phenylbutazone and Tiaramide .

- Molecular Structure and Reactivity Reactivity: Tert-butyl carbamates undergo nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes.

Design of Multifunctional Compounds

Anti-Inflammatory and Analgesic Properties

Safety And Hazards

While specific safety data for “Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate” is not available, similar compounds like Ethyl acetate are classified as flammable liquids and can cause serious eye irritation . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)19-14(16-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHGILXNYJWLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331590 |

Source

|

| Record name | ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49677867 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | |

CAS RN |

731802-18-9 |

Source

|

| Record name | ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2567353.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2567357.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2567361.png)

![2-[[3-(4-acetamidophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2567365.png)

![Ethyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2567369.png)

![(5R,8S)-N-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2567371.png)

![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2567372.png)